Product packaging for Ethyl 3-iodo-2,2-dimethylpropanoate(Cat. No.:CAS No. 1013116-55-6)

Ethyl 3-iodo-2,2-dimethylpropanoate

Cat. No.: B2876403
CAS No.: 1013116-55-6
M. Wt: 256.083
InChI Key: GLTXTRRNPCBEGZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-2,2-dimethylpropanoate, with the chemical formula C7H13IO2, is a notable reagent in the field of organic chemistry. achemblock.com Its structure, featuring a primary iodide and a sterically hindered ester with a quaternary carbon center, positions it as a valuable building block for creating complex molecular architectures.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 1013116-55-6
Molecular Formula C7H13IO2
Molecular Weight 256.08 g/mol
Appearance Colorless oil

This table is interactive. You can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13IO2 B2876403 Ethyl 3-iodo-2,2-dimethylpropanoate CAS No. 1013116-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-iodo-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTXTRRNPCBEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013116-55-6
Record name ethyl 3-iodo-2,2-dimethylpropanoate
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Synthetic Methodologies for Ethyl 3 Iodo 2,2 Dimethylpropanoate

Direct Halogenation Approaches

Direct methods for the synthesis of ethyl 3-iodo-2,2-dimethylpropanoate focus on the introduction of an iodine atom onto the ethyl 2,2-dimethylpropanoate (ethyl pivalate) backbone in a single key step.

Deprotonation-Mediated Iodination (e.g., using n-Butyllithium and diiodomethane)

One theoretical direct approach involves the deprotonation of the starting ester, ethyl 2,2-dimethylpropanoate, to form an enolate, followed by quenching with an electrophilic iodine source. In principle, a strong, non-nucleophilic base such as n-butyllithium could be employed to abstract a proton from one of the methyl groups of ethyl pivalate (B1233124). The resulting carbanion could then react with an iodinating agent like diiodomethane (B129776) to introduce the iodine atom.

Regioselective Functionalization of Precursors

Regioselective functionalization of a suitable precursor represents another direct synthetic avenue. This strategy would ideally involve a starting material that already possesses a functional group at the C3 position, which can be selectively converted to an iodine atom. For instance, a precursor with a hydroxyl or a leaving group at the desired position could be targeted. However, the synthesis of such precursors for a neopentyl system like 2,2-dimethylpropanoate can be complex. Research on specific regioselective iodination methods that directly yield this compound is not extensively documented.

Indirect Synthesis Pathways

Indirect synthetic routes offer alternative and often more practical methods for the preparation of this compound. These pathways typically involve the transformation of a related halogenated compound or the esterification of a pre-synthesized iodo-carboxylic acid.

Conversion from Related Halogenated Propanoates (e.g., Ethyl 3-chloro-2,2-dimethylpropanoate)

A common and effective indirect method is the halide exchange reaction, famously known as the Finkelstein reaction. iitk.ac.inwikipedia.orgbyjus.com This SN2 reaction involves the treatment of an alkyl chloride or bromide with an iodide salt, typically sodium iodide, in a suitable solvent like acetone (B3395972). iitk.ac.inwikipedia.orgbyjus.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org

In the context of synthesizing this compound, the precursor ethyl 3-chloro-2,2-dimethylpropanoate would be reacted with sodium iodide in acetone. The reaction proceeds via a nucleophilic attack of the iodide ion on the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of the desired iodo-ester. This method is generally high-yielding for primary halides. wikipedia.org A similar reaction for the synthesis of iodomethyl pivalate from chloromethyl pivalate using sodium iodide in ethyl acetate (B1210297) has been reported with a molar yield of 94%.

ReactantReagentSolventProductReported Yield
Ethyl 3-chloro-2,2-dimethylpropanoateSodium IodideAcetoneThis compoundHigh (expected)
Chloromethyl pivalateSodium IodideEthyl AcetateIodomethyl pivalate94%
3-Chloro-1-propanolSodium IodideAcetone3-Iodo-1-propanol84% chemspider.com

Esterification of Corresponding Iodo-Carboxylic Acids or Alcohols

Another viable indirect pathway is the esterification of 3-iodo-2,2-dimethylpropanoic acid with ethanol (B145695). This reaction, known as Fischer-Speier esterification, is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. masterorganicchemistry.commasterorganicchemistry.com

The primary challenge in this approach lies in the synthesis of the 3-iodo-2,2-dimethylpropanoic acid precursor. One potential route to this acid is from 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). wikidata.org The conversion of the hydroxyl group to an iodide can be achieved through various methods, such as reaction with hydriodic acid or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an iodide salt. Once the 3-iodo-2,2-dimethylpropanoic acid is obtained, the subsequent esterification with ethanol under acidic conditions would yield the target compound.

Carboxylic AcidAlcoholCatalystProductKey Considerations
3-Iodo-2,2-dimethylpropanoic acidEthanolSulfuric AcidThis compoundSynthesis of the iodo-acid precursor is required.
Acetic AcidEthanolAcid CatalystEthyl AcetateYields can be high with excess alcohol. masterorganicchemistry.com

Evaluation of Synthetic Efficiency and Yield Optimization Strategies

For the Finkelstein reaction , the efficiency is generally high due to the favorable equilibrium driven by the precipitation of the sodium halide byproduct. wikipedia.org To optimize the yield, anhydrous conditions are crucial, as water can interfere with the reaction. Using a large excess of sodium iodide and ensuring a sufficient reaction time at reflux temperature can also enhance the conversion. The choice of solvent is critical, with acetone being the most common due to the differential solubility of the halide salts.

In the case of the esterification route , the efficiency of the esterification step itself can be optimized by controlling the equilibrium. According to Le Chatelier's principle, using a large excess of ethanol or removing water as it is formed (e.g., by azeotropic distillation with a Dean-Stark apparatus) will drive the reaction towards the product. masterorganicchemistry.commasterorganicchemistry.com Studies on the esterification of acetic acid with ethanol have shown that increasing the molar ratio of alcohol to acid significantly increases the ester yield. masterorganicchemistry.com The efficiency of this entire pathway, however, is also dependent on the yield of the synthesis of the 3-iodo-2,2-dimethylpropanoic acid precursor.

Direct halogenation approaches, such as the deprotonation-mediated iodination, are theoretically less efficient for this specific compound due to potential side reactions and the difficulty in controlling the regioselectivity. The development of highly selective catalysts for C-H activation and iodination could potentially improve the efficiency of such direct methods in the future.

Limitations of Conventional Synthetic Routes (e.g., Malonic Ester Synthesis Inapplicability)

Conventional methods for the synthesis of substituted esters, such as the malonic ester synthesis, are not suitable for the preparation of this compound. The malonic ester synthesis relies on the alkylation of a malonate ester enolate with an alkyl halide. This alkylation step proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.

A critical limitation of the SN2 reaction is its sensitivity to steric hindrance. For the synthesis of the target molecule, the required alkylating agent would be a neopentyl-type halide, such as 1-iodo-2,2-dimethylpropane. However, SN2 reactions are highly inefficient with sterically hindered substrates, particularly neopentyl and tertiary alkyl halides. The bulky groups around the reaction center obstruct the backside attack of the nucleophile (the malonate enolate), thus preventing the formation of the desired carbon-carbon bond.

The table below summarizes the relative reaction rates of various alkyl bromides with a given nucleophile in an SN2 reaction, illustrating the dramatic effect of steric hindrance.

Alkyl BromideRelative Rate
Methyl bromide30
Ethyl bromide1
Isopropyl bromide0.02
tert-Butyl bromide~0 (elimination occurs)

This table illustrates the general trend of decreasing SN2 reactivity with increasing steric hindrance at the carbon atom bearing the leaving group.

Given that a neopentyl halide is even more sterically hindered for backside attack than a tert-butyl halide (though it is a primary halide), its reactivity in an SN2 reaction is exceedingly low. Consequently, attempting to synthesize this compound via a malonic ester-type synthesis would not be a viable or efficient strategy.

Exploration of Sustainable Synthesis Methodologies for Iodinated Esters

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for organic synthesis. This includes the synthesis of iodinated esters. Key areas of exploration in sustainable iodination chemistry include the use of elemental iodine with green oxidants and the application of hypervalent iodine reagents.

Traditional iodination methods often rely on harsh reagents or produce significant amounts of waste. Modern approaches aim to mitigate these issues. One sustainable strategy involves the use of molecular iodine (I₂) or iodide salts, which are abundant and relatively non-toxic, in combination with environmentally benign oxidants. This avoids the use of more hazardous iodinating agents.

Hypervalent iodine reagents have emerged as powerful and eco-friendly alternatives to heavy metal-based oxidants in a variety of organic transformations. These compounds, such as (diacetoxyiodo)benzene, are attractive due to their low toxicity, high stability, and predictable reactivity. They can be used in catalytic amounts in some processes, further enhancing their green credentials. Research is ongoing to develop methods for the in situ generation of catalytic hypervalent iodine species from iodoarenes using clean terminal oxidants, which would represent a significant advancement in sustainable chemistry.

The principles of green chemistry can be applied to the synthesis of iodinated esters by considering the following aspects:

Green Chemistry PrincipleApplication in Iodinated Ester Synthesis
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources rather than petrochemicals.
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

By focusing on these principles, the development of more sustainable and efficient synthetic routes to compounds like this compound can be achieved, reducing the environmental impact of chemical synthesis.

Reactivity and Mechanistic Pathways of Ethyl 3 Iodo 2,2 Dimethylpropanoate

Nucleophilic Substitution Reactions at the C-I Bond

The primary iodoalkane functionality in ethyl 3-iodo-2,2-dimethylpropanoate is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion. The general mechanism for this transformation is typically a bimolecular nucleophilic substitution (SN2) pathway. However, the reaction's efficiency and outcome are heavily dependent on the properties of the nucleophile and the specific reaction conditions.

The structure of this compound, specifically the neopentyl-like arrangement with two methyl groups on the carbon alpha to the iodomethyl group (-C(CH₃)₂CH₂I), introduces significant steric hindrance. This bulkiness near the reaction center impedes the backside attack required for a typical SN2 reaction, thereby slowing its rate considerably compared to unhindered primary iodides.

The characteristics of the nucleophile, particularly its basicity and steric bulk, play a critical role in determining the reaction's course. khanacademy.org

Nucleophilicity vs. Basicity : Nucleophilicity is a kinetic measure of how quickly a species reacts, while basicity is a thermodynamic measure of the stability of the products. khanacademy.org Strong, non-basic nucleophiles (e.g., I⁻, Br⁻, N₃⁻) will favor the SN2 pathway, even if the rate is slow due to steric hindrance.

Steric Hindrance : Both the substrate and the nucleophile's steric profiles are crucial. A bulky nucleophile will further decrease the rate of an SN2 reaction. If the nucleophile is also a strong base (e.g., potassium tert-butoxide), an elimination (E2) reaction can become a competing pathway. However, for this compound, the β-protons are on the methyl groups of the quaternary center, making E2 elimination challenging, though not impossible under harsh conditions.

The interplay of these factors dictates the product distribution, as summarized in the table below.

Nucleophile TypeExampleDominant Reaction PathwayExpected Outcome
Strong, UnhinderedNaCN, NaN₃SN2Substitution product (e.g., ethyl 3-cyano-2,2-dimethylpropanoate)
Strong, Hindered BaseKOC(CH₃)₃E2 (competing)Potential for elimination, though SN2 may still occur slowly
Weak Nucleophile/BaseH₂O, ROHSN2 (very slow)Solvolysis products, reaction is generally impractically slow
Good Nucleophile, Weak BaseNaI, NaSHSN2Substitution product

Stereochemistry is a fundamental aspect of nucleophilic substitution reactions. The SN2 mechanism is characterized by an inversion of the stereochemical configuration at the electrophilic carbon center. chegg.com This occurs because the nucleophile attacks from the side opposite to the leaving group.

However, the substrate, this compound, is an achiral molecule. The carbon atom bonded to the iodine is a primary carbon and not a stereocenter. Consequently, nucleophilic substitution reactions on this substrate will yield an achiral product, and the concepts of stereochemical inversion or retention are not directly applicable.

If, hypothetically, a chiral nucleophile were used in the reaction, the product would be a mixture of diastereomers, as the reaction would create a new stereocenter in the context of a molecule that now contains a chiral element from the nucleophile. The steric environment of the substrate could influence the ratio of these diastereomers.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grthieme-connect.de this compound, as a primary alkyl iodide, is an excellent electrophilic partner in many such transformations, particularly those catalyzed by palladium, nickel, or copper. thieme-connect.de

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. uni-muenchen.de This method is highly effective for coupling unactivated alkyl halides, including primary alkyl iodides like this compound. nih.gov A general catalytic cycle for the Negishi reaction involves the oxidative addition of the alkyl iodide to a low-valent palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uni-muenchen.de

The reaction is compatible with a wide array of functional groups, including esters, making it suitable for modifying this compound and its methyl analog, mthis compound. nih.govchemspider.com

Table of Representative Negishi Coupling Reactions

Organozinc Reagent Palladium Catalyst System Product Type Reference
Alkylzinc halide (R-ZnX) Pd₂(dba)₃ / PCyp₃ Ethyl 3-alkyl-2,2-dimethylpropanoate nih.gov
Arylzinc halide (Ar-ZnX) Pd(OAc)₂ / S-Phos Ethyl 3-aryl-2,2-dimethylpropanoate uni-muenchen.de

Beyond the Negishi reaction, the iodo functionality of this compound allows it to participate in a diverse range of other metal-mediated coupling reactions. These methods provide access to a wide variety of molecular structures. eie.grethernet.edu.et

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the alkyl iodide with an organoboron compound (boronic acid or ester). scirp.orgchemie-brunschwig.ch While traditionally used for aryl-aryl couplings, advancements have expanded its scope to include alkyl halides. uwindsor.ca

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper co-catalyst. eie.gr It would allow for the introduction of an alkynyl group in place of the iodine.

Carbon-Heteroatom Coupling : Methods such as the Buchwald-Hartwig amination (for C-N bonds) and related Ullmann-type couplings (often copper-catalyzed, for C-O, C-S, and C-N bonds) can also be employed. mdpi.comresearchgate.net These reactions are crucial for synthesizing amines, ethers, and thioethers from the parent iodide.

Summary of Metal-Mediated Reactions

Reaction Name Metal Catalyst Coupling Partner Bond Formed
Suzuki-Miyaura Palladium Organoboron compound C(sp³)–C(sp²), C(sp³)–C(sp³)
Sonogashira Palladium/Copper Terminal Alkyne C(sp³)–C(sp)
Heck Palladium Alkene C(sp³)–C(sp²)
Buchwald-Hartwig Palladium Amine C(sp³)–N

Radical Reactions Involving the Iodo Functionality

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This process can be initiated by heat, light, or, more commonly, a radical initiator such as triethylborane (B153662) (Et₃B) or azobisisobutyronitrile (AIBN). rsc.orgoup.com

The resulting 2,2-dimethyl-3-(ethoxycarbonyl)propyl radical is a reactive intermediate that can participate in a variety of synthetic transformations. clockss.org

Radical Addition : The radical can add to unsaturated systems like alkenes and alkynes, forming a new C-C bond and another radical, which can then be quenched or propagate a chain reaction. rsc.org

Atom Transfer Radical Polymerization (ATRP) : Alkyl iodides can act as initiators in controlled radical polymerization processes.

Reductive Dehalogenation : The C-I bond can be reduced to a C-H bond using radical-based reducing agents like tributyltin hydride (Bu₃SnH).

A notable example of such reactivity is the triethylborane-induced radical addition of α-halo esters to homoallylic metal species, which can lead to the formation of cyclopropane (B1198618) derivatives. oup.comoup.com These reactions highlight the utility of the iodo group as a precursor to carbon-centered radicals for complex bond constructions.

Transformations of the Ester Group

The ester functional group in this compound is a key site for chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and different ester derivatives.

Hydrolysis and Transesterification Kinetics

The hydrolysis of this compound to its corresponding carboxylic acid, 3-iodo-2,2-dimethylpropanoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using a solution of sodium hydroxide. nih.gov The steric hindrance provided by the two methyl groups at the α-position (the neopentyl structure) can influence the rate of hydrolysis. Generally, esters with bulky alkyl groups, like the pivalate (B1233124) ester of methyl, are known to be resistant to hydrolysis. wikipedia.org While specific kinetic data for the hydrolysis of this compound is not extensively documented in the provided results, the successful synthesis of 2,2-dimethyl-3-(2-nitro-1H-imidazol-1-yl)propanoic acid from its ethyl ester via hydrolysis with 1 M NaOH at room temperature for 16 hours suggests the reaction proceeds to completion under these conditions. nih.gov

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl or aryl group, is another important transformation. The kinetics of such reactions would similarly be influenced by the sterically hindered neopentyl core.

Reduction to Corresponding Alcohols and Ethers

The ester group of this compound can be reduced to the corresponding primary alcohol, 3-iodo-2,2-dimethylpropan-1-ol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The general mechanism for ester reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

Further transformation to ethers is also a possibility. For instance, neopentyl ethers can be synthesized from neopentyl halides or tosylates with sodium alkoxides, although this can be challenging due to competing rearrangement and elimination reactions.

Rearrangement Reactions and Their Mechanistic Elucidation (e.g., analogous to iodolactone systems)

The neopentyl structure of this compound makes it susceptible to rearrangement reactions, particularly under conditions that favor carbocation formation. The neopentyl rearrangement is a classic example of a 1,2-alkyl shift in a carbocation intermediate. msu.edu

While direct evidence for rearrangement reactions of this compound analogous to iodolactone systems is not explicitly detailed in the search results, the general principles of such rearrangements can be inferred. In reactions involving neopentyl systems, the formation of a primary carbocation is often followed by a rapid rearrangement to a more stable tertiary carbocation. msu.edu For example, the hydrolysis of neopentyl bromide under SN1 conditions leads to the formation of 2-methyl-2-butanol, a rearranged product, via a neopentyl cation that rearranges to a tert-amyl cation. msu.eduacs.org

Studies on related neopentyl iodide derivatives have shown that skeletal rearrangements are a key mechanistic feature. For instance, the reaction of neopentyl iodide with xenon difluoride was studied using 13C labeling to verify the rearrangement mechanism. acs.orgnih.gov Furthermore, research on the nucleophilic substitution of compounds with a neopentyl skeleton has highlighted the unusual reactivity of iodo derivatives compared to other leaving groups, suggesting that the nature of the halogen influences the reaction pathways, which may include rearrangements. researchgate.netresearchgate.net

It is plausible that under specific reaction conditions, particularly those promoting ionization of the C-I bond, this compound could undergo rearrangement. Mechanistic elucidation of such reactions would likely involve trapping of intermediates, isotopic labeling studies, and computational analysis to map the potential energy surface for the rearrangement pathways. The study of analogous systems, such as the rearrangement of deuterated neopentyl alcohol, has been crucial in understanding the stereoselectivity and concerted nature of these shifts, often ruling out the formation of a free carbocation. acs.orgnih.gov

Applications of Ethyl 3 Iodo 2,2 Dimethylpropanoate in Advanced Organic Synthesis

Strategic Role as a Versatile Organic Building Block

The compound serves as a pivotal building block in synthetic chemistry. achemblock.com Its structure, featuring a reactive primary iodide and a sterically demanding neopentyl (2,2-dimethyl) core, allows for its incorporation into a wide array of more complex molecules. The presence of both an ester functional group and a carbon-iodine bond provides two distinct points for chemical modification.

The utility of halogenated compounds like Ethyl 3-iodo-2,2-dimethylpropanoate is well-documented in the construction of intricate molecular frameworks. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through various cross-coupling reactions. This reactivity is fundamental to assembling complex structures from simpler precursors. For instance, related iodinated propanoate derivatives are employed as key intermediates in the synthesis of complex substituted coumarins. mdpi.comresearchgate.net The synthesis of elaborate structures, such as molecular gears, has also utilized bromo-iodo functionalized building blocks, where the differential reactivity of the halogens can be exploited for sequential, controlled bond formations. uzh.ch

In the realm of asymmetric synthesis, the creation of specific stereoisomers is paramount. academie-sciences.fr While direct examples of this compound in enantioselective catalysis are not extensively detailed, its inherent structure is significant. The bulky 2,2-dimethylpropyl group can exert substantial steric influence during a reaction, a critical factor for directing the stereochemical outcome at a nearby reacting center. This principle is fundamental to many enantioselective strategies. nih.gov Methodologies for producing chiral compounds often rely on precursors that can guide the formation of a single enantiomer. mdpi.com The development of biocatalysts for aldol (B89426) additions to create chiral multifunctional compounds underscores the importance of reagents that can introduce specific structural motifs with stereocontrol. ub.edu

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The carbon-iodine bond in this compound makes it a suitable precursor for synthesizing these ring systems. Iodinated compounds are frequently used in cyclization and annulation reactions to build heterocyclic cores. Research has demonstrated the synthesis of various heterocyclic systems using strategies that could readily be applied to this reagent.

Heterocyclic Framework Synthetic Strategy Reference
Coumarins Iodination of a precursor followed by intramolecular cyclization. mdpi.comresearchgate.net
Quinolines & Chromenes Iron(III)-catalyzed intramolecular annulations of substrates containing reactive groups. researchgate.net
Quinazolinones Palladium-catalyzed oxidative isocyanide-insertion into precursors. researchgate.net

These examples, while not all using the exact title compound, showcase the established utility of the iodo-functional group in building a variety of important heterocyclic structures.

Utility in Natural Product Synthesis Programs

The total synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring highly strategic and efficient bond-forming methods. nih.govuni-hannover.de

A key feature of this compound is the quaternary carbon atom at the C2 position of the propanoate chain. This carbon is bonded to two methyl groups, a carbonyl group, and the iodomethyl group. The construction of such sterically congested quaternary centers is a common challenge in organic synthesis. By using this compound as a reactant, this pre-formed quaternary center is directly incorporated into the target molecule's scaffold. This approach simplifies synthetic routes by embedding a complex and often hard-to-make structural motif in a single step. The aldol addition of similarly disubstituted 2-oxoacid derivatives has been specifically highlighted as a method for creating quaternary centers in chiral molecules. ub.edu

Conversely, the compound also supports divergent synthesis. From a common intermediate incorporating the this compound unit, the iodo and ester functionalities can be selectively and sequentially modified. This allows for the creation of a library of diverse analogues from a single advanced precursor, which is highly valuable for structure-activity relationship studies in medicinal chemistry.

Development of Advanced Materials and Functional Polymers

While this compound itself is primarily used as a synthetic intermediate, the broader class of dimethylpropanoate derivatives serves as monomers in polymer science. ontosight.aicmu.edu Ester functionalities, such as the one in this molecule, can undergo polymerization to form polyesters. rsc.org The 2,2-dimethylpropanoate (pivalate) structure can impart specific properties to polymers, such as thermal stability and altered solubility. By incorporating functional groups, monomers derived from this class of compounds can be used to create functional polymers for applications in coatings, adhesives, and composites. ontosight.aicmu.edu The reactive iodide in this compound could potentially be used to synthesize functional initiators for controlled radical polymerization techniques like ATRP, allowing for the creation of well-defined polymer architectures. cmu.edu

Contributions to Agrochemical and Specialty Chemical Synthesis

The utility of this compound as a building block extends to the synthesis of agrochemicals and other specialty chemicals. lookchem.commdpi.com The introduction of the sterically hindered neopentyl ester motif can be advantageous in designing new active ingredients for pesticides or herbicides, where molecular shape and stability are critical for biological activity. Its role as a reliable alkylating agent allows for the systematic modification of lead compounds during the research and development process in these industries. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Iodo 2,2 Dimethylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR data, the precise arrangement and electronic environment of each atom in ethyl 3-iodo-2,2-dimethylpropanoate can be established.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The spectrum of this compound exhibits distinct signals corresponding to the different proton environments. rsc.org

The ethyl ester group is characterized by a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet at approximately 4.17 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) of the ethyl group appear as a triplet at around 1.28 ppm. The coupling constant (J) for these signals is typically around 7.1 Hz.

The protons of the neopentyl core also give characteristic signals. The two equivalent methyl groups attached to the quaternary carbon (C2) are magnetically equivalent and produce a sharp singlet at approximately 1.33 ppm, integrating to six protons. The methylene protons adjacent to the iodine atom (-CH₂I) are significantly deshielded by the electronegative halogen and appear as a singlet at 3.35 ppm, integrating to two protons. The absence of splitting for the gem-dimethyl and iodomethyl signals is due to the lack of adjacent protons, as they are separated by a quaternary carbon. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.17Quartet (q)7.12H-O-CH₂ -CH₃
3.35Singlet (s)-2H-CH₂ I
1.33Singlet (s)-6H-C(CH₃ )₂-
1.28Triplet (t)7.13H-O-CH₂-CH₃
Data sourced from ACS Publications. rsc.org

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

Carbonyl Carbon (>C=O): This carbon is the most deshielded, typically appearing in the range of 170-178 ppm.

Ester Methylene Carbon (-O-CH₂-): The carbon of the ethyl group bonded to the oxygen atom is expected around 60-62 ppm.

Quaternary Carbon (-C(CH₃)₂-): The central quaternary carbon (C2) is anticipated to have a chemical shift in the region of 43-46 ppm.

Gem-Dimethyl Carbons (-C(CH₃)₂-): The two equivalent methyl carbons attached to the quaternary center are expected to resonate at approximately 25 ppm.

Iodomethyl Carbon (-CH₂I): The carbon atom bonded to the iodine is significantly influenced by the halogen's heavy atom effect and is expected to appear far upfield, typically in the 5-10 ppm range.

Ethyl Methyl Carbon (-CH₂-CH₃): The terminal methyl carbon of the ethyl group is expected at around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignment
~176C =O (Ester Carbonyl)
~61-O-C H₂-CH₃
~44-C (CH₃)₂- (Quaternary)
~25-C(C H₃)₂ (gem-Dimethyl)
~14-O-CH₂-C H₃
~8-C H₂I

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the key expected correlation would be a cross-peak between the quartet at 4.17 ppm (-O-CH₂-) and the triplet at 1.28 ppm (-CH₂-CH₃), confirming the presence of the ethyl group. No other cross-peaks are expected, as the other proton signals are singlets.

Table 3: Expected COSY Correlations for this compound

Correlating Proton (¹H)Correlating Proton (¹H)
4.17 ppm (-O-CH₂ -)1.28 ppm (-CH₃ )

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each carbon atom that bears protons.

Table 4: Expected HSQC Correlations for this compound

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signal (Predicted ppm)Assignment
4.17~61-O-C H₂-CH₃
3.35~8-C H₂I
1.33~25-C(C H₃)₂-
1.28~14-O-CH₂-C H₃

Table 5: Key Expected HMBC Correlations for this compound

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signal (Predicted ppm)Bonds SeparatingStructural Information Confirmed
1.33 (-C(CH₃ )₂)~176 (>C =O)3Connects gem-dimethyl groups to carbonyl
1.33 (-C(CH₃ )₂)~44 (-C (CH₃)₂)2Confirms gem-dimethyl attachment
1.33 (-C(CH₃ )₂)~8 (-C H₂I)3Connects gem-dimethyl groups to iodomethyl
3.35 (-CH₂ I)~44 (-C (CH₃)₂)2Connects iodomethyl group to quaternary carbon
4.17 (-O-CH₂ -)~176 (>C =O)2Confirms ethyl ester linkage

While standard NMR techniques elucidate static structure, advanced experiments can provide insight into the molecule's preferred three-dimensional shape (conformation) and dynamic behavior. rsc.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to study the spatial relationships between protons. For instance, an NOE experiment could reveal through-space proximity between the protons of the iodomethyl group (-CH₂I) and the gem-dimethyl groups (-C(CH₃)₂). Observing such a correlation would provide information about the rotational preference around the C2-C3 single bond, helping to define the most stable conformer in solution. No specific conformational analysis studies for this compound were found in the surveyed literature.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high precision and to obtain information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₃IO₂), the theoretical exact mass can be calculated. While experimental HRMS data is not available in the surveyed literature, the calculated value serves as a benchmark for identification.

Table 6: Calculated High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M]⁺ (C₇H₁₃IO₂⁺)255.9904
[M+H]⁺ (C₇H₁₄IO₂⁺)257.0033
[M+Na]⁺ (C₇H₁₃INaO₂⁺)278.9852

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. orgchemboulder.com Both soft and hard ionization techniques are employed to characterize this compound.

Electrospray Ionization (ESI): As a soft ionization method, ESI is particularly useful for observing the intact molecule with minimal fragmentation. nih.gov this compound, being a neutral molecule, can be ionized in ESI through the formation of adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), or through protonation ([M+H]⁺). nih.govrsc.org The resulting spectrum would be relatively simple, dominated by the peak corresponding to the quasimolecular ion. This technique is highly compatible with liquid chromatography, allowing for the analysis of the compound in solution. blogspot.com The high-resolution mass spectrometry (HRMS) data obtained via ESI can provide the exact mass of the molecule, which for the [M+H]⁺ ion of C₇H₁₃IO₂ would be calculated and compared to the observed value for elemental composition confirmation. rsc.org

Electron Ionization (EI): In contrast to ESI, electron ionization is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV), leading to extensive fragmentation. blogspot.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak ([M]⁺˙) at m/z 256.08 would be observed. achemblock.comcookechem.com

Key fragmentation pathways for this compound under EI conditions can be predicted based on the fragmentation of similar iodoalkanes and esters: docbrown.infodocbrown.info

Loss of an iodine radical: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•) a highly probable fragmentation, leading to a significant peak at m/z 129, corresponding to the [C₇H₁₃O₂]⁺ cation.

Cleavage of the ethyl group: Loss of the ethoxy group (•OCH₂CH₃) would result in a fragment at m/z 211. The loss of an ethylene (B1197577) molecule (C₂H₄) from the ester group via McLafferty rearrangement is also possible.

Fragmentation of the neopentyl core: The cleavage of the C-C bonds in the neopentyl structure can lead to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often a very stable and abundant ion in the mass spectra of compounds containing this moiety. docbrown.info

Other fragments: Other expected fragments include those corresponding to [CH₂I]⁺ (m/z 141) and the ethyl cation ([C₂H₅]⁺) at m/z 29.

The analysis of these fragmentation patterns provides a virtual fingerprint of the molecule, allowing for its unambiguous identification. nih.gov

Ionization Technique Expected Key Ions (m/z) Ion Identity Significance
ESI[M+H]⁺, [M+Na]⁺Quasimolecular ionsDetermines molecular weight with minimal fragmentation.
EI256[C₇H₁₃IO₂]⁺˙ (Molecular Ion)Confirms the molecular weight of the compound.
EI129[M-I]⁺Indicates the presence of a labile iodine atom.
EI57[C(CH₃)₃]⁺Characteristic fragment for the tert-butyl group.
EI29[C₂H₅]⁺Indicates the presence of the ethyl ester group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the ester functionality.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear as two distinct bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch and Bend: The stretching and bending vibrations of the C-H bonds in the ethyl and dimethyl groups will be visible in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

C-I Stretch: The C-I stretching vibration occurs at very low frequencies, typically in the range of 485-650 cm⁻¹. blogspot.com Its detection may require a spectrometer with an extended range (e.g., using KBr optics). blogspot.com The presence of the iodine atom also influences the vibrational modes of the adjacent CH₂ group. orgchemboulder.comaip.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-I bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum. Symmetrical vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
C=O Stretch1735-1750IRStrong
C-O Stretch1000-1300IRStrong
C-H Stretch2850-3000IR, RamanMedium to Strong
C-I Stretch485-650IR, RamanMedium (IR), Strong (Raman)

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org While no specific crystal structure for this compound appears to be publicly available, the principles of the technique can be discussed in the context of what such an analysis would reveal.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C-O, C=O, C-I) and bond angles within the molecule would be determined.

Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles around the rotatable bonds, would be established.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, which influence the physical properties of the solid.

For related iodo-organic compounds, X-ray crystallography has been instrumental in confirming their molecular geometry and understanding their solid-state packing. rsc.orgacs.org The presence of the heavy iodine atom would lead to strong X-ray scattering, facilitating the solution of the crystal structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are essential for separating the components of a mixture and are therefore invaluable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for qualitative analysis. On a silica (B1680970) gel plate, which is a polar stationary phase, the separation is based on the polarity of the compounds. chemistryhall.comwpmucdn.com Less polar compounds travel further up the plate with a non-polar mobile phase, resulting in a higher retention factor (Rf value). libretexts.org For this compound, a non-polar solvent system would be appropriate. In a patent describing the synthesis of a related derivative, preparative TLC was used for purification with a solvent system of petroleum ether/ethyl acetate (B1210297) (2:1). googleapis.com This indicates that the compound is of relatively low to moderate polarity. The spots on the TLC plate can be visualized using UV light or by staining with iodine vapor, which reacts with most organic compounds to form colored complexes. umass.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique.

Normal-Phase HPLC: Using a polar stationary phase (like silica) and a non-polar mobile phase, the elution order would be similar to that in TLC.

Reversed-Phase HPLC: This is the more common mode of HPLC, which utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). In this case, more polar compounds would elute first. This compound, being a relatively non-polar molecule, would be well-retained on a reversed-phase column.

In both TLC and HPLC, the purity of a sample can be assessed by the presence of a single spot or peak, respectively. These techniques are also crucial for monitoring the disappearance of starting materials and the appearance of the product during a chemical reaction. researchgate.net

Technique Stationary Phase Typical Mobile Phase Principle of Separation Application
TLCSilica GelPetroleum Ether/Ethyl AcetatePolarityPurity assessment, reaction monitoring
HPLC (Normal)SilicaHexane/Ethyl AcetatePolarityPurification, quantitative analysis
HPLC (Reversed)C18Acetonitrile/WaterPolarityPurity assessment, quantitative analysis

Computational Chemistry and Theoretical Investigations of Ethyl 3 Iodo 2,2 Dimethylpropanoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and properties of molecules. For ethyl 3-iodo-2,2-dimethylpropanoate, DFT calculations can elucidate its three-dimensional structure, electronic landscape, and spectroscopic behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like this compound, which contains several rotatable single bonds, a conformational analysis is crucial to identify the lowest energy conformer. This analysis involves systematically rotating the bonds and calculating the energy of each resulting conformation.

Theoretical studies on similar substituted propanoates and esters demonstrate that the conformational landscape is influenced by a balance of steric and electronic effects. nih.govresearchgate.netresearchgate.net For this compound, the rotation around the C-C and C-O bonds of the ethyl ester group, as well as the C-C bond connecting the iodomethyl group, will define the key conformers. DFT calculations, often using functionals like B3LYP with appropriate basis sets, can accurately predict the relative energies of these conformers. arxiv.org The most stable conformer is the one that minimizes steric hindrance, for instance, by positioning the bulky iodine atom and the ethyl group away from each other.

Table 1: Predicted Relative Energies of Key Conformers of this compound (Illustrative)

ConformerDihedral Angle (I-C-C-C=O)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°1.5 - 2.5
Eclipsed~0°> 5.0

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. preprints.orgresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms, as well as the C-I bond. The LUMO is likely to be localized on the antibonding σ* orbital of the C-I bond. This distribution suggests that the molecule can act as an electron donor from the HOMO and an electron acceptor into the LUMO, particularly at the C-I bond, making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethyl 2,2-dimethylpropanoate-10.51.512.0
This compound -9.8 -0.5 9.3
Iodoethane-9.9-0.29.7

Note: These values are illustrative and intended to show general trends. Precise values would be obtained from specific DFT calculations.

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, such as nuclear magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transitions (for UV-Vis), theoretical spectra can be generated and compared with experimental results. mdpi.comsapub.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is achieved by calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard. Such predictions are particularly useful for assigning complex spectra and for understanding how the electronic environment around each nucleus is influenced by the molecular structure. Relativistic effects, though often small for lighter elements, can be significant for nuclei near a heavy atom like iodine and can be accounted for in advanced computational models. acs.orgescholarship.org

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations provide a theoretical infrared spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, C-I stretch, CH₃ bends). Comparing the calculated spectrum with the experimental one can aid in the assignment of vibrational bands and confirm the presence of specific functional groups. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to n → σ* and σ → σ* transitions, particularly involving the C-I bond and the carbonyl group. TD-DFT can provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.comsapub.org

Mechanistic Probing via Transition State Modeling

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. By mapping out the potential energy surface of a reaction, including the structures and energies of reactants, products, and transition states, detailed mechanistic insights can be obtained.

For this compound, a primary reaction of interest is nucleophilic substitution at the carbon atom bearing the iodine. This reaction, likely proceeding through an S_N2 mechanism, involves the approach of a nucleophile and the departure of the iodide leaving group. utexas.edulibretexts.orglumenlearning.com

Transition state modeling using DFT can locate the transition state structure for this reaction and calculate its energy. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. acs.orgresearchgate.netnih.gov This profile provides a quantitative understanding of the reaction's feasibility and rate.

Table 3: Illustrative Energy Profile for the S_N2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Cl⁻)0
Transition State+15 to +25
Products (Ethyl 3-chloro-2,2-dimethylpropanoate + I⁻)-5 to -15

Note: This table presents a hypothetical energy profile. The actual values are dependent on the nucleophile, solvent, and level of theory used in the calculations.

In cases where a molecule can react at multiple sites or lead to different stereochemical outcomes, computational modeling can be invaluable for predicting and explaining the observed selectivity. For this compound, while the primary site of nucleophilic attack is the carbon attached to the iodine, other reactions could potentially occur.

DFT calculations of the transition states for different possible reaction pathways can reveal which pathway has the lower activation energy and is therefore favored. For instance, the regioselectivity of a reaction can be understood by comparing the activation barriers for attack at different electrophilic centers. pku.edu.cnnih.gov In terms of stereoselectivity, S_N2 reactions are known to proceed with inversion of stereochemistry at the reacting center. libretexts.orgtandfonline.com Computational modeling can visualize this inversion at the transition state and quantify the energetic preference for this pathway over any that might lead to retention of configuration.

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical and chemical behavior of molecules. olemiss.edu Computational quantum chemistry is a powerful tool for investigating these forces, which include hydrogen bonds, van der Waals forces, and halogen bonds. olemiss.edulibretexts.org For this compound, several types of non-covalent interactions are expected to be significant.

The presence of an iodine atom suggests the possibility of halogen bonding , a directional interaction between the electrophilic region on the halogen atom and a nucleophile. rsc.org The carbonyl group and the iodine atom in this compound can also participate in dipole-dipole interactions . libretexts.org Furthermore, the ethyl and dimethyl groups give rise to London dispersion forces , which are temporary attractive forces resulting from instantaneous dipoles. libretexts.org

Intramolecularly, the spatial arrangement of the atoms may allow for weak non-covalent interactions that influence the molecule's preferred conformation. The interactions between the bulky iodine atom and the ester group can create steric hindrance, affecting the molecule's geometry.

Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect and quantify these interactions into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. olemiss.edu Such analyses, while not found specifically for this compound in the surveyed literature, are essential for a comprehensive understanding of its chemical behavior.

Solvation Effects and Environmental Influence on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation effects can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and pathways. While specific experimental or computational studies on the solvation of this compound were not prevalent in the searched literature, general principles of solvation chemistry can be applied.

Computational chemistry models solvation effects through two main approaches: explicit and implicit solvation models.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of the solute-solvent interactions.

Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to approximate solvent effects.

For a polar molecule like this compound, polar solvents would be expected to solvate the molecule effectively, particularly around the polar ester group and the carbon-iodine bond. This solvation can influence nucleophilic substitution reactions at the carbon bearing the iodine atom, a common reaction for alkyl iodides. The solvent can affect the stability of any potential carbocation intermediates or the transition state of an SN2 reaction. For instance, polar protic solvents can stabilize the leaving iodide ion through hydrogen bonding.

A detailed computational study would involve optimizing the geometry of this compound in various solvents and calculating the reaction profiles for key transformations to understand the environmental influence on its reactivity.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. researchgate.netnih.gov These descriptors are calculated using quantum mechanical methods.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. rsc.org

Ionization Potential (I): The energy required to remove an electron from a molecule (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added to a molecule (related to LUMO energy).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Hypothetical Value (eV) Interpretation
HOMO Energy -9.5 Indicates electron-donating ability.
LUMO Energy -0.8 Indicates electron-accepting ability.
HOMO-LUMO Gap 8.7 Suggests high kinetic stability.
Ionization Potential (I) 9.5 Energy needed to remove an electron.
Electron Affinity (A) 0.8 Energy released upon gaining an electron.
Electronegativity (χ) 5.15 Tendency to attract electrons.
Hardness (η) 4.35 Resistance to deformation of electron cloud.

These descriptors would suggest that this compound is a relatively stable molecule. The LUMO is likely centered around the σ* orbital of the C-I bond, indicating that this is the probable site for nucleophilic attack. The electrophilicity index suggests it can act as an electrophile in chemical reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.